molecular formula C13H13NO4 B7878434 (3',3'-dimethyl-2-oxospiro[indole-3,2'-oxiran]-1(2H)-yl)acetic acid

(3',3'-dimethyl-2-oxospiro[indole-3,2'-oxiran]-1(2H)-yl)acetic acid

Cat. No.: B7878434
M. Wt: 247.25 g/mol
InChI Key: AWWCJHSBISHMTR-UHFFFAOYSA-N
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Description

(3’,3’-dimethyl-2-oxospiro[indole-3,2’-oxiran]-1(2H)-yl)acetic acid is a complex organic compound featuring a spirocyclic structure. This compound is part of the spirooxindole family, which is known for its unique three-dimensional architecture and significant biological activities. The spirocyclic framework is characterized by a single carbon atom shared between two rings, creating a rigid and highly strained structure that is valuable in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,3’-dimethyl-2-oxospiro[indole-3,2’-oxiran]-1(2H)-yl)acetic acid typically involves the formation of the spirocyclic core through a series of organic reactions. One common method is the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . This approach allows for the formation of the spirocyclic structure under mild conditions with promising enantioselectivity.

Industrial Production Methods

Industrial production of spirooxindoles, including (3’,3’-dimethyl-2-oxospiro[indole-3,2’-oxiran]-1(2H)-yl)acetic acid, often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

(3’,3’-dimethyl-2-oxospiro[indole-3,2’-oxiran]-1(2H)-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the spirocyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

Chemistry

In chemistry, (3’,3’-dimethyl-2-oxospiro[indole-3,2’-oxiran]-1(2H)-yl)acetic acid serves as a valuable building block for the synthesis of more complex molecules.

Biology

Biologically, spirooxindoles, including this compound, exhibit a range of activities such as antimicrobial, anticancer, and anti-inflammatory properties. These activities make them attractive candidates for drug discovery and development .

Medicine

In medicine, (3’,3’-dimethyl-2-oxospiro[indole-3,2’-oxiran]-1(2H)-yl)acetic acid and its derivatives are investigated for their potential therapeutic applications. Their ability to interact with biological targets and modulate biochemical pathways is of particular interest in the treatment of various diseases .

Industry

Industrially, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (3’,3’-dimethyl-2-oxospiro[indole-3,2’-oxiran]-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3’,3’-dimethyl-2-oxospiro[indole-3,2’-oxiran]-1(2H)-yl)acetic acid include other spirooxindoles such as:

  • 2-oxospiro[indole-3,4’-piperidine]
  • 2-oxospiro[indole-3,4’-dihydropyridine]
  • 2-oxospiro[indole-3,4’-tetrahydrofuran]

Uniqueness

What sets (3’,3’-dimethyl-2-oxospiro[indole-3,2’-oxiran]-1(2H)-yl)acetic acid apart from these similar compounds is its specific substitution pattern and the presence of the oxiran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(3',3'-dimethyl-2-oxospiro[indole-3,2'-oxirane]-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-12(2)13(18-12)8-5-3-4-6-9(8)14(11(13)17)7-10(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWCJHSBISHMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(O1)C3=CC=CC=C3N(C2=O)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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